6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate
Description
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-thiophen-2-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-11-6-12(2)20-18(19-11)26-10-13-7-15(21)16(9-23-13)24-17(22)8-14-4-3-5-25-14/h3-7,9H,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQUEUQHFNCDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine ring, followed by the introduction of the sulfanylmethyl group. The pyran ring is then formed through a cyclization reaction, and finally, the thiophene ring is attached via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its unique combination of functional groups makes it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets. The pyrimidine ring may interact with nucleic acids, while the thiophene ring could engage in π-π interactions with aromatic amino acids in proteins. The sulfanylmethyl group may undergo redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyran-4-one Derivatives
Key Observations :
- Electronic Effects : The thiophen-2-yl group in the target compound provides π-conjugation and moderate electron density, contrasting with the electron-withdrawing nitro (BD68363) or electron-donating ethoxy (BC84700) groups in analogs.
- Bioactivity: Thiophene-containing analogs (e.g., ’s thieno[2,3-d]pyrimidinone) are associated with kinase and metalloproteinase inhibition, suggesting the target compound may share similar pharmacological targets .
Enzyme Inhibition Potential
- Metalloproteinase Inhibition : Analogs like SR24139 (), which shares the 4,6-dimethylpyrimidin-2-ylthio moiety, exhibit inhibitory activity against matrix metalloproteinases (MMPs). The thiophene group in the target compound may enhance binding to MMP active sites via sulfur-mediated interactions .
- Kinase Modulation : Thiophene derivatives () demonstrate affinity for tyrosine kinases, implying the target compound could be optimized for anticancer applications .
Metabolic Stability
- The pyran-4-one core in the target compound may improve metabolic stability compared to thieno[2,3-d]pyrimidinones (), as oxygen-rich scaffolds are less prone to oxidative degradation .
Patent and Industrial Relevance
- Drug Development: Patents () highlight pyrimidine-thiophene hybrids as candidates for diabetes and inflammation therapeutics. The target compound’s unique combination of pyran and thiophene groups positions it as a novel scaffold for patent filings .
Biological Activity
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural combination of pyrimidine, pyran, and thiophene moieties, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and agriculture.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The structure includes a thioether linkage from the pyrimidine derivative, which enhances its chemical properties and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.41 g/mol |
| CAS Number | 877635-70-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of pyrimidine and pyran intermediates followed by their coupling with the thiophene acetate group. Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine and pyran structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that compounds with 4,6-dimethylpyrimidin-2-yl moieties have high antibacterial activity at concentrations as low as 50 mg/L .
Herbicidal Activity
Compounds with similar structural characteristics have also been evaluated for herbicidal activity. The presence of the pyrimidine ring in the structure suggests potential efficacy against monocotyledonous plants. Preliminary bioassays indicate that related compounds can inhibit the growth of weeds effectively, making them promising candidates for agricultural applications .
Anticancer Potential
The unique combination of functional groups in this compound may also confer anticancer properties. Studies on structurally related compounds have shown that they can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of DNA synthesis and interference with cell cycle progression .
Case Studies
- Antibacterial Activity Evaluation : A study evaluated the antibacterial effects of several pyrimidine-containing derivatives on clinical isolates of E. coli. The results indicated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against resistant strains .
- Herbicidal Efficacy : In another study focusing on herbicidal activity, derivatives were tested against Digitaria sanguinalis, showing effective growth inhibition at concentrations ranging from 100 mg/L to 200 mg/L. The results suggest that modifications in the side chains significantly enhance herbicidal potency .
The biological activities of this compound are hypothesized to be linked to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The thioether linkage may facilitate binding to bacterial enzymes or receptors, disrupting metabolic processes.
- Herbicidal Mechanism : The compound may interfere with photosynthesis or other vital processes in plant cells, leading to growth inhibition.
Q & A
Basic: What are the optimal synthetic routes for 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate, and how can yield/purity be improved?
Methodological Answer:
The synthesis typically involves multi-step processes:
- Step 1: Formation of the pyrimidine-thioether core via nucleophilic substitution between 4,6-dimethylpyrimidin-2-thiol and a halogenated pyran intermediate.
- Step 2: Esterification of the pyran-4-one moiety with 2-(thiophen-2-yl)acetic acid under acidic or coupling-agent conditions (e.g., DCC/DMAP) .
- Yield Optimization: Use anhydrous solvents (e.g., DMF, THF), controlled temperature (60–80°C), and catalytic bases (e.g., triethylamine) to minimize side reactions .
- Purity Enhancement: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify pyrimidine (δ 2.4–2.6 ppm for methyl groups), thiophene (δ 6.8–7.2 ppm), and pyran-4-one (δ 5.8–6.2 ppm) protons. Confirm ester linkage via carbonyl signals (δ 170–175 ppm in ¹³C) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 447.12) and fragmentation patterns to confirm structural integrity .
- HPLC: Assess purity (>95%) using a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
Methodological Answer:
- Assay Standardization: Ensure consistency in cell lines (e.g., HepG2 vs. RAW 264.7), concentrations (IC₅₀ vs. subtoxic doses), and endpoints (e.g., MTT vs. apoptosis markers) .
- Structural Comparisons: Compare with analogs (e.g., thieno[2,3-d]pyrimidine derivatives) to identify activity cliffs. For example, substitution at the pyran-4-one position may enhance anti-inflammatory activity but reduce cytotoxicity .
- Mechanistic Studies: Use transcriptomics/proteomics to map pathways (e.g., NF-κB for inflammation vs. p53 for apoptosis) .
Advanced: What computational strategies predict binding affinity and selectivity for target proteins?
Methodological Answer:
- Molecular Docking: Screen against targets (e.g., COX-2, EGFR) using AutoDock Vina. The pyrimidine-thioether moiety shows affinity for ATP-binding pockets .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Pay attention to hydrogen bonds between the pyran-4-one carbonyl and catalytic lysine residues .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
-
Solubility:
Solvent Solubility (mg/mL) Conditions DMSO >50 25°C, stirred PBS (pH 7.4) <0.1 25°C, sonicated -
Stability:
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Core Modifications:
Modification Site Example Change Impact on Activity Pyrimidine methyl Replace with Cl/CF₃ ↑ Cytotoxicity Thiophene Substitute with phenyl ↓ Solubility, ↑ Selectivity -
Biological Testing: Screen analogs against panels of cancer cell lines and inflammatory markers (e.g., IL-6, TNF-α) to correlate structural changes with activity .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and goggles. Use fume hood for weighing/powder handling .
- Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How to address contradictory cytotoxicity data in different cell lines?
Methodological Answer:
- Cell-Specific Factors: Assess metabolic activity (e.g., CYP450 expression in liver vs. lung cells) and membrane permeability (logD comparisons) .
- Dose-Response Curves: Use 8-point dilution series (0.1–100 μM) to calculate precise IC₅₀ values and exclude off-target effects at high concentrations .
- Orthogonal Assays: Validate with clonogenic assays or flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. necrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
